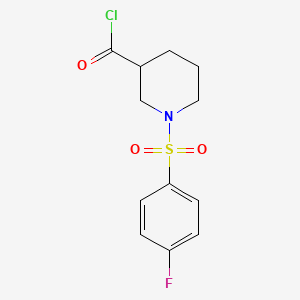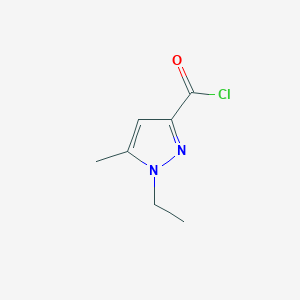![molecular formula C12H19NO5 B1404958 (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1290625-54-5](/img/structure/B1404958.png)
(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Descripción general
Descripción
“(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid” is a complex organic compound . It is a derivative of azabicycloheptane, a class of compounds that finds extensive application in medicinal chemistry and pharmaceutical research .
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of several studies . For instance, one study describes the synthesis and structural study of a new peptidomimetic of morphiceptin, which can formally be considered as the result of the replacement of the central proline residue of this natural analgesic drug with a subunit of this compound .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . For example, one study performed molecular docking calculations on the target receptor, which supported a favorable role of the hydroxy substituents of the non-natural β-amino acid incorporated into the peptidomimetic .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and have been studied in the context of medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in several studies .Aplicaciones Científicas De Investigación
Synthesis of Conformationally Constrained Amino Acids
Research has demonstrated the synthesis of enantiomerically pure 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, closely related to the specified compound. These substances serve as new conformationally constrained 4-hydroxyprolines, starting from (−)-8-phenylmenthyl 2-acetamidoacrylate. This approach led to the formal synthesis of (+)-epibatidine, showcasing the compound's utility in generating significant bioactive molecules (Avenoza et al., 1999).
Synthesis of Enantiopure Analogs
Another study focused on the synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids. These novel restricted analogs of 3-hydroxyproline, obtained through a series of chemical reactions starting with the Diels–Alder reaction, yielded valuable ketones used as precursors for (+)-epibatidine and other analogs (Avenoza et al., 2002).
Improved Synthesis Techniques
A facile multigram scale preparation of a similar compound, (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, has been detailed, highlighting improvements over previous synthesis techniques. This research points to the efficiency and scalability of producing such compounds for broader research and application (Tararov et al., 2002).
Synthesis of Neuroexcitants
There's also research into the synthesis of neuroexcitants like 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid and alpha-kainic acid from N-Boc 2-tosyl-7-azabicyclo[2.2.1]heptadiene. This showcases the compound's potential in generating neurologically active substances (Hodgson et al., 2005).
Safety and Hazards
Direcciones Futuras
The future directions for the study of this compound and its derivatives are promising. For instance, one study discusses the potential of this compound as a potent, selective, and maximally efficacious mGlu 2/3 antagonist, suggesting its potential use in the treatment of conditions such as depression .
Propiedades
IUPAC Name |
(1S,3S,4S,5R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKFYMBKIVOOR-KDXUFGMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



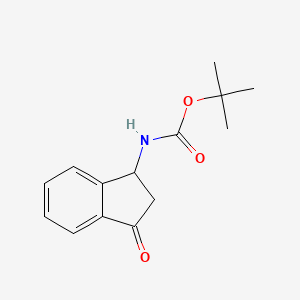

![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)
![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)

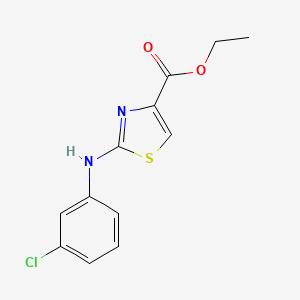
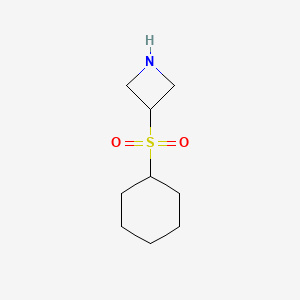
![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)
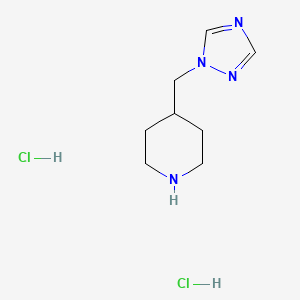
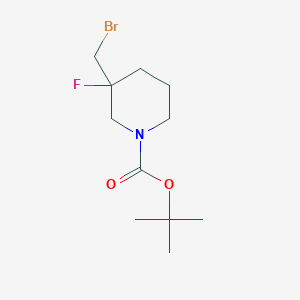
![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)
